N-benzyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
- N-BENZYL-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
Uniqueness
This compound is unique due to its specific structural features, such as the pyrido[2,3-d]pyrimidine core and the benzyl group, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H26N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-benzyl-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)10-16-12-24-20-18(21(28)26(4)22(29)25(20)3)19(16)30-13-17(27)23-11-15-8-6-5-7-9-15/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,27) |
InChI Key |
IKOUFARIVPUGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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